5-(1H-pyrrol-1-yl)isophthalic acid
Overview
Description
5-(1H-Pyrrol-1-yl)isophthalic acid is a chemical compound with the linear formula C12H9NO4 . It is also known by its IUPAC name 5-(2,5-dihydro-1H-pyrrol-1-yl)isophthalic acid .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as this compound, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of a stable manganese complex to convert primary diols and amines to 2,5-unsubstituted pyrroles . Additionally, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines can produce N-substituted pyrroles .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H9NO4 . The InChI code for this compound is 1S/C12H9NO4/c14-11(15)8-5-9(12(16)17)7-10(6-8)13-3-1-2-4-13/h1-7H,(H,14,15)(H,16,17) .Scientific Research Applications
Synthesis and Luminescent Properties of Lanthanide Complexes
5-(1H-pyrrol-1-yl)isophthalic acid has been utilized as a ligand in the synthesis of mixed-lanthanide complexes, displaying intriguing luminescent properties. The intramolecular energy transfer mechanisms in these complexes facilitate controlled color tuning of luminescent emissions by altering the molar ratio of Tb3+ to Eu3+ ions, demonstrating the potential of these complexes in applications like display technologies and sensors (Song et al., 2013).
Catalytic Applications in Metal–Organic Frameworks (MOFs)
Catalytic Applications of Metal–Organic Frameworks
The reactions of this compound derivatives with various metals have led to the formation of metal–organic frameworks (MOFs) that exhibit significant catalytic activities. These MOFs have been used effectively in catalyzing important chemical reactions like the peroxidative oxidation of alcohols and the nitroaldol (Henry) reaction, showcasing the versatility of these frameworks in catalysis (Karmakar et al., 2016).
Luminescence Tuning and Magnetic Relaxation
Lanthanide Organic Frameworks with Tunable Luminescence and Magnetic Properties
A family of lanthanide organic frameworks incorporating this compound has been synthesized, featuring tunable luminescence and slow magnetic relaxation behaviors. These frameworks open up possibilities for their application in areas such as information storage, molecular magnets, and luminescent materials for display technologies (Li & Du, 2015).
Luminescent and Catalytic Properties of Coordination Polymers
Luminescent and Catalytic Properties of Coordination Polymers
Coordination polymers formed from this compound and various metal ions have shown promising luminescent and catalytic properties. These polymers are not only structurally diverse but also exhibit functional properties that can be harnessed in catalysis and luminescent applications, indicating their potential in materials science and chemical engineering (Wu et al., 2015).
Properties
IUPAC Name |
5-pyrrol-1-ylbenzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-11(15)8-5-9(12(16)17)7-10(6-8)13-3-1-2-4-13/h1-7H,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISWECJRMOKHHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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